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Compound of Interest

Compound Name:
1-Iodo-1,1,2,3,3,3-

hexafluoropropane

CAS No.: 431-90-3

Cat. No.: B1613540

Get Quote

Executive Summary
The molecular formula C3HF6I represents a critical class of hydrofluoroiodocarbons (HFICs)

serving as high-value synthons in pharmaceutical development. Unlike perfluorinated analogs (

), the presence of a single hydrogen atom introduces a dipole modulation and a handle for
hydrogen bonding interactions, while the iodine atom provides a labile "warhead" for cross-
coupling reactions.

This guide focuses on the two thermodynamically distinct isomers relevant to drug design:

1,1,1,2,3,3-Hexafluoro-3-iodopropane (Linear/Anti-Markovnikov adduct)

2-Iodo-1,1,1,3,3,3-hexafluoropropane (Branched/Geminal bis-trifluoromethyl)

Structural Dynamics & Bonding Analysis
Orbital Interactions and Bond Lability

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1613540#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reactivity of C3HF6I is defined by the dichotomy between the robust C-F bonds and the

weak, polarizable C-I bond.

The Fluorine Shield: The high electronegativity of fluorine (3.98) induces a strong inductive

withdrawal (-I effect), creating a partial positive charge on the carbon backbone. This

strengthens the C-C bonds but makes the C-I bond highly susceptible to homolytic cleavage.

The Iodine "Trigger": The C-I bond length (~2.14 Å) is significantly longer than the C-F bonds

(~1.35 Å). The overlap between the Carbon

orbital and the Iodine

orbital is poor, resulting in a low Bond Dissociation Energy (BDE) of approximately 53-55
kcal/mol.

Implication for Drug Design: The weak C-I bond allows these molecules to function as radical

precursors in Atom Transfer Radical Addition (ATRA) reactions, enabling the installation of the

fluoroalkyl group onto aromatic drug scaffolds.

Isomer Comparison Table

Feature
Isomer A: Linear (

)

Isomer B: Branched (

)

IUPAC Name
1,1,1,2,3,3-Hexafluoro-3-

iodopropane

2-Iodo-1,1,1,3,3,3-

hexafluoropropane

Steric Bulk Moderate (Linear chain)
High (Geminal

groups)

C-I Environment
Primary (

)

Secondary (

)

Reactivity High (Less steric hindrance) Lower (Sterically crowded)

Bioisostere For Propyl / Butyl chains Isopropyl / tert-Butyl groups
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Experimental Protocol: Synthesis of 1,1,1,2,3,3-
Hexafluoro-3-iodopropane
Objective: Selective synthesis via the radical addition of Hydrogen Iodide (HI) to

Hexafluoropropene (HFP).

Reaction Mechanism
The synthesis relies on the anti-Markovnikov addition of HI across the double bond of HFP.

This is strictly a radical-mediated pathway; ionic conditions would favor the branched isomer.

Initiator (Heat/UV) H-I ReagentHomolysis

I• Radical
Hexafluoropropene

(CF3-CF=CF2)
Attack at C1

Intermediate Radical
(CF3-CHF-CF2•)Regioselective Addition

H-Abstraction

- H•

Product
(CF3-CHF-CF2I)

+ I• (Chain Propagation) Regenerates

Click to download full resolution via product page

Caption: Radical chain propagation cycle for the anti-Markovnikov addition of HI to

Hexafluoropropene.

Step-by-Step Methodology
Note: This protocol involves high-pressure gas handling. Standard Operating Procedures

(SOPs) for autoclaves must be followed.

Reagents:

Hexafluoropropene (HFP) - Gas, >99% purity.

Anhydrous Hydrogen Iodide (HI) - Gas.

Limonene (Scavenger) - Optional, for iodine stabilization.

Equipment:
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300 mL Hastelloy or Monel Autoclave (High corrosion resistance required).

Dry Ice/Acetone bath.

Vacuum manifold.

Protocol:

System Passivation: The autoclave must be passivated with fluorine gas or HF prior to use to

prevent metal leaching and catalytic decomposition of HI.

Loading (Cold Fill):

Cool the autoclave to -78°C using the dry ice/acetone bath.

Evacuate the vessel to < 1 mbar.

Condense HFP (150 g, 1.0 mol) into the vessel.

Condense anhydrous HI (140 g, 1.1 mol) into the vessel. Excess HI drives conversion.

Reaction:

Seal the vessel and allow it to warm to room temperature.

Heat the reactor to 200°C - 220°C for 12 hours. (Thermal initiation of radicals).

Pressure Note: Pressure will initially rise (thermal expansion) and then drop as the moles

of gas decrease (2 moles gas

1 mole liquid).

Work-up:

Cool to room temperature.[1][2] Vent unreacted HFP and HI into a caustic scrubber (KOH

solution).

Pour the crude liquid product into a separatory funnel containing cold water (to remove

residual acid).
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Wash with 5%

(sodium bisulfite) to remove free iodine (indicated by purple color).

Dry over

.

Purification:

Perform fractional distillation.

Target Boiling Point: 58°C - 60°C (at 760 mmHg).

Spectroscopic Characterization
Verification of the structure requires distinguishing between the linear and branched isomers.

NMR is the primary tool.

NMR Data Table (Solvent: )

Nucleus Isomer

Chemical Shift
(

, ppm)

Multiplicity Assignment

Linear -75.0 Doublet group

-210.0 Multiplet (Chiral center)

-58.0 AB Quartet (Diastereotopic)

Linear 4.8 - 5.2
Doublet of

Multiplets proton

Branched -72.0 Doublet (Equivalent)

Branched 3.9 Septet proton
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Key Diagnostic: The linear isomer shows three distinct fluorine signals. The branched isomer

shows only one fluorine signal (due to symmetry of the two

groups) coupled to the single proton.

Applications in Drug Discovery[3][4]
Metabolic Stability & Bioisosterism
The

moiety acts as a lipophilic bioisostere for isopropyl or propyl groups.

Metabolic Blocking: The C-F bonds are resistant to Cytochrome P450 oxidation. Replacing a

metabolic "hotspot" (like a methyl or methylene group) with a fluoroalkyl group significantly

extends the half-life (

) of a drug candidate.

Lipophilicity (

): The high fluorination increases membrane permeability, aiding in blood-brain barrier (BBB)
penetration.

Late-Stage Functionalization Workflow
The iodine atom allows for "Late-Stage Fluorination" via metal-catalyzed cross-coupling.
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Caption: General workflow for installing the hexafluoropropyl group onto a drug scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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